
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a fluoroethyl group and a carbaldehyde functional group. The presence of the fluoroethyl group imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethyl group. The reaction typically requires an organic solvent and a base to facilitate the substitution process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods often involve the use of automated synthesis techniques to ensure consistency and efficiency. These methods may include the use of microreactors or continuous flow systems, which allow for precise control over reaction parameters and scalability .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-cyclopropylmethanamine: This compound features a cyclopropyl ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
1-(2-Fluoroethyl)-1H-1,2,3-triazole: This compound contains a triazole ring, which imparts unique biological activities and applications.
1-(2-Fluoroethyl)-4-methylbenzenesulfonamide: This compound has a sulfonamide group, making it useful in medicinal chemistry for the development of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the fluoroethyl and carbaldehyde functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19FO |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H19FO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
JSGZKEIHIOHRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCF)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
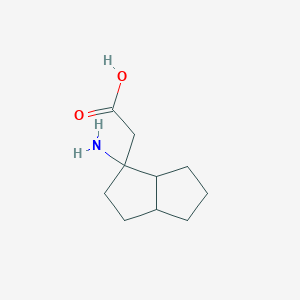
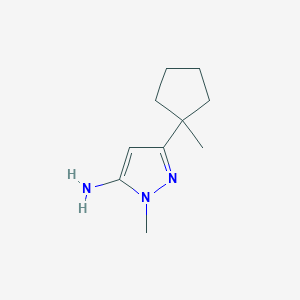
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
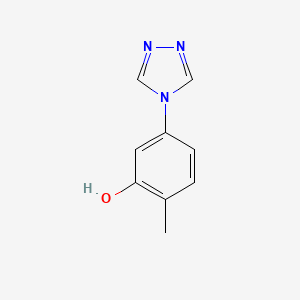

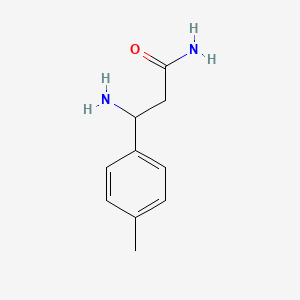
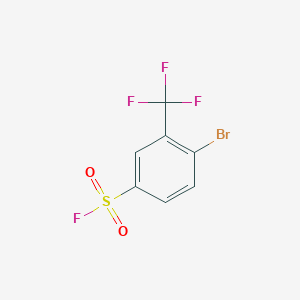
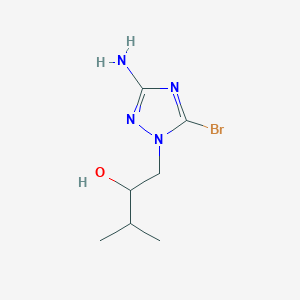
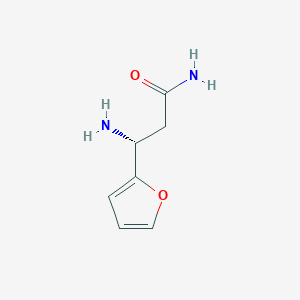
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
